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JCpep7

Cat. No.: B1576310
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Description

Current Landscape of Antimicrobial Resistance and the Imperative for Novel Chemical Entities

Antimicrobial resistance (AMR) is a critical global public health threat, characterized by the ability of microorganisms to withstand the effects of antimicrobial drugs, rendering infections difficult or impossible to treat. The epidemiological landscape of AMR is marked by widespread prevalence and evolving patterns, with multidrug-resistant organisms (MDROs) presenting significant challenges mdpi.com. The misuse and overuse of antimicrobials in human health, animal husbandry, and agriculture are primary drivers accelerating the emergence and spread of drug-resistant pathogens who.intnews-medical.net. It is estimated that bacterial AMR was directly responsible for 1.27 million global deaths in 2019 and contributed to 4.95 million deaths who.int. Projections suggest that without significant action, deaths attributable to AMR could rise to 10 million per year by 2050 mdpi.comnews-medical.netvenusremedies.com. This alarming trend underscores the urgent need for the discovery and development of novel chemical entities with potent antimicrobial activity and distinct mechanisms of action to overcome existing resistance mechanisms mdpi.combohrium.com.

Exploration of Natural Sources for Antimicrobial Agents: A Research Paradigm

The escalating crisis of antimicrobial resistance has revitalized the exploration of natural sources as a rich reservoir for the discovery of new antimicrobial agents mdpi.comfrontiersin.orgapjonline.in. Nature has provided a vast array of compounds with antimicrobial properties, evolved over millennia to defend organisms against microbial invasion. These natural sources include plants, animals, microorganisms (such as bacteria and fungi), algae, and marine organisms mdpi.comapjonline.inmdpi.comresearchgate.net. Research efforts are focused on isolating, identifying, and characterizing bioactive compounds from these diverse origins, including secondary metabolites, peptides, enzymes, and essential oils, among others mdpi.comfrontiersin.orgacs.org. This research paradigm seeks to leverage the inherent chemical diversity found in nature to identify lead compounds that can circumvent established resistance pathways and offer new avenues for treating infectious diseases frontiersin.orgacs.org.

Overview of Peptide-Based Antimicrobials as a Distinct Class of Chemical Compounds

Peptide-based antimicrobials, specifically antimicrobial peptides (AMPs), constitute a distinct and promising class of chemical compounds in the fight against microbial infections bohrium.commdpi.com. These are typically short sequences of amino acids, generally ranging from 10 to 60 residues, and are often cationic and amphipathic in nature mdpi.comfrontiersin.org. Their mechanisms of action frequently involve targeting and disrupting the microbial cell membrane, a mechanism that differs significantly from many conventional antibiotics and may contribute to a lower propensity for resistance development bohrium.commdpi.com. AMPs can interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, pore formation, or disruption of membrane integrity frontiersin.orgmdpi.com. Beyond membrane disruption, some AMPs can also translocate across the membrane to target intracellular components essential for microbial survival, such as nucleic acid synthesis or enzyme activity frontiersin.orgmdpi.com.

Within this class of compounds, JCpep7 stands out as a specific example of an antimicrobial peptide isolated from a natural source, Jatropha curcas nih.gov. This compound is characterized as a cationic antimicrobial peptide with the amino acid sequence KVFLGLK nih.gov. Research has demonstrated that this compound exhibits antimicrobial activity against a range of tested microorganisms, including both Gram-negative bacteria such as Salmonella typhimurium, Shigella dysenteriae, and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus pneumoniae nih.gov.

Detailed research findings regarding this compound's activity include its minimal inhibitory concentration (MIC) values against these pathogens. These values indicate the lowest concentration of this compound required to inhibit the visible growth of the microorganism.

MicroorganismStrainMIC (µg/mL)
Salmonella typhimuriumATCC 5001324
Shigella dysenteriaeATCC 5130232
Pseudomonas aeruginosaATCC 2755364
Staphylococcus aureusATCC 2592332
Bacillus subtilisATCC 2363132
Streptococcus pneumoniaeATCC 4961932

Data derived from research findings on this compound nih.gov.

Furthermore, studies investigating the mechanism of action of this compound have utilized techniques such as Fourier transform infrared (FTIR) spectroscopy and transmission electron microscopy (TEM). These analyses suggest that this compound primarily exerts its antimicrobial effects by causing damage to the cell walls and membranes of microbes, ultimately leading to cell lysis nih.gov.

Investigations into the interaction between this compound and bacterial cells, specifically Staphylococcus aureus, using techniques like Capillary Electrochromatography (CEC), have provided insights into the binding characteristics. These studies have determined binding constants at different temperatures, indicating a significant interaction between this compound and the bacterial cells rsc.orgrsc.org.

Temperature (K)Binding Constant (M⁻¹)
2983.85 × 10¹²
3035.04 × 10¹²
3096.73 × 10¹²

Data derived from research findings on this compound interaction with S. aureus rsc.orgrsc.org.

The positive enthalpy change (ΔH) and entropy change (ΔS) values observed in these binding studies suggest that hydrophobic effects play a major role in the interaction between this compound and Staphylococcus aureus cells rsc.orgrsc.org. Conformational changes in this compound upon binding to living bacteria, studied through fluorescence spectroscopy, have also supported these findings rsc.orgrsc.org. The research on this compound exemplifies the ongoing efforts in chemical biology to identify and characterize novel peptide-based antimicrobial agents from natural sources as a strategy to combat the growing challenge of antimicrobial resistance.

Properties

bioactivity

Antibacterial

sequence

KVFLGLK

Origin of Product

United States

Discovery and Definitive Characterization of the Chemical Entity Jcpep7

Elucidation of JCpep7 from Jatropha curcas

This compound was successfully isolated from Jatropha curcas, a perennial plant belonging to the Euphorbiaceae family that is widespread throughout the arid and semiarid tropical regions of the world. nih.govresearchgate.net The plant is recognized as a source of various secondary metabolites, and its different parts, including seeds, leaves, and bark, have been investigated for a range of bioactivities. nih.govnovoprolabs.com The isolation of this compound from this plant underscores its potential as a source for novel peptides. nih.gov

The discovery of this compound was achieved through the application of a novel screening method known as cell membrane affinity chromatography (CMAC). nih.gov This technique represents a significant methodological advancement for identifying bioactive molecules directly from complex mixtures. nih.gov CMAC is based on the immobilization of cell membrane fragments, rather than purified proteins, onto a stationary phase. nih.govnih.govresearchgate.net This setup allows for the targeted screening of compounds that interact with functional transmembrane proteins embedded in their native phospholipid bilayer environment. nih.gov

In the case of this compound, this affinity chromatography method was employed to efficiently screen for antimicrobial peptides from Jatropha curcas. novoprolabs.comnih.gov The technique's effectiveness lies in its ability to isolate peptides that bind to microbial cell membranes, a primary mechanism of action for many antimicrobial agents. nih.gov The successful isolation and subsequent identification of this compound demonstrated that cell membrane affinity chromatography is a promising and high-throughput approach for discovering novel antimicrobial peptides from natural sources like J. curcas. nih.gov

Primary Structural Determinants and Classification of this compound

Following its isolation, the primary structure of this compound was determined, allowing for its definitive characterization and classification.

The primary structure of this compound was identified as a linear sequence of seven amino acids: Lysine-Valine-Phenylalanine-Leucine-Glycine-Leucine-Lysine. novoprolabs.comnih.gov This specific sequence, abbreviated as KVFLGLK, is the fundamental determinant of the peptide's chemical properties and biological identity. novoprolabs.com

Table 1: Amino Acid Sequence of this compound

Position Three-Letter Code One-Letter Code Amino Acid Name
1 Lys K Lysine (B10760008)
2 Val V Valine
3 Phe F Phenylalanine
4 Leu L Leucine (B10760876)
5 Gly G Glycine
6 Leu L Leucine
7 Lys K Lysine

Based on its structural characteristics, this compound is classified as a cationic heptapeptide. novoprolabs.comnih.gov The term "heptapeptide" indicates that it is composed of seven amino acid residues. Its "cationic" nature is due to the presence of two lysine residues, which have a net positive charge at physiological pH. novoprolabs.comnih.gov The majority of known antimicrobial peptides (AMPs) are cationic, a property that facilitates their interaction with negatively charged microbial cell membranes. mdpi.comnih.govmdpi.com

The classification of this compound places it within the broader family of antimicrobial peptides, which are a diverse group of molecules found in a wide range of organisms and are a key component of innate immunity. mdpi.comnih.gov

Table 2: Physicochemical Properties of this compound

Property Value/Description Source
Classification Cationic Heptapeptide novoprolabs.comnih.gov
Amino Acid Sequence KVFLGLK novoprolabs.comnih.gov
Molecular Weight 804.03 g/mol novoprolabs.com
Net Charge Positive novoprolabs.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Glycine
Leucine
Lysine
Phenylalanine

Molecular Mechanisms of Action of Jcpep7

Interactions with Prokaryotic Cellular Components

The primary mode of action identified for JCpep7 involves interactions with the cell walls and membranes of prokaryotic organisms. nih.govnih.gov

Investigation of Bacterial Cell Wall and Membrane Perturbation

Studies have investigated how this compound disrupts the integrity of bacterial cell walls and membranes, a common mechanism for many cationic antimicrobial peptides. nih.govnih.gov

Cationic antimicrobial peptides like this compound are attracted to the negatively charged surfaces of bacterial membranes, which are rich in anionic lipids such as phosphatidylglycerol and lipopolysaccharide (LPS) in Gram-negative bacteria. This initial electrostatic interaction is a key driver in the membrane binding of these peptides. Following the initial attraction, the amphipathic nature of many antimicrobial peptides facilitates their insertion into the lipid bilayer. nih.gov This interaction can lead to increased membrane permeability and ultimately, disruption of the membrane structure. nih.gov While specific detailed biophysical models (e.g., barrel-stave, toroidal pore, carpet models) for this compound's membrane interaction are not explicitly detailed in the provided information, the general understanding of cationic AMPs suggests such mechanisms are likely involved in the observed membrane perturbation.

Transmission Electron Microscopy (TEM) has been employed to visualize the effects of this compound on bacterial ultrastructure. TEM studies have demonstrated that this compound kills microbial cells through the breaking of their cell walls and membranes. This damage is followed by subsequent cell lysis, where the cellular contents leak out due to the compromised envelope. nih.govnih.gov This direct observation at the ultrastructural level provides strong evidence for the membrane-disrupting mechanism of this compound.

Exploration of Potential Modulatory Effects on Intracellular Biological Pathways

Beyond direct membrane disruption, some antimicrobial peptides are known to penetrate bacterial cells and interact with intracellular targets, potentially modulating biological pathways.

Hypothetical Interference with Macromolecular Synthesis (e.g., nucleic acids, proteins)

While the primary mechanism of this compound highlighted in the provided sources is cell wall and membrane disruption, some antimicrobial peptides can exert their effects by interfering with essential intracellular processes such as the synthesis of nucleic acids (DNA and RNA) and proteins. Inhibition of these processes can halt bacterial growth and lead to cell death. For example, some AMPs can bind to DNA or interfere with ribosomal function, thereby inhibiting transcription or translation. Although the provided research findings for this compound predominantly focus on membrane-mediated effects, the possibility of this compound also having intracellular targets and modulating macromolecular synthesis cannot be entirely excluded based on the known diverse mechanisms of other antimicrobial peptides. Further research would be required to definitively determine if this compound interferes with these intracellular pathways.

Minimal Inhibitory Concentrations (MIC) of this compound nih.govnih.gov

MicroorganismStrainMIC (μg/mL)
Salmonella typhimuriumATCC 5001348
Shigella dysenteriaeATCC 5130248
Pseudomonas aeruginosaATCC 2755364
Staphylococcus aureusATCC 2592340
Bacillus subtilisATCC 2363124
Streptococcus pneumoniaeATCC 4961964

Advanced Research Methodologies and Analytical Approaches Employed in Jcpep7 Studies

Chromatographic and Spectrometric Techniques for Peptide Isolation and Identification

The initial steps in characterizing JCpep7 involved its isolation from natural sources and subsequent identification. Chromatographic and spectrometric methods have been crucial in this process.

High-Resolution Separation and Mass Spectrometry (MS)

Cell membrane affinity chromatography has been utilized as a novel and efficient method for screening and isolating antimicrobial peptides, including this compound, from Jatropha curcas. nih.govnih.gov This technique leverages the specific affinity of antimicrobial peptides for bacterial membranes. Following chromatographic separation, mass spectrometry (MS) plays a vital role in the identification and structural characterization of the isolated peptide. Liquid Chromatography-Mass Spectrometry (LC-MS), and specifically LC-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), are powerful tools used in the identification process, allowing for the determination of the peptide's molecular weight and providing fragmentation patterns that aid in sequence elucidation. Mass spectrometry is recognized as a definitive detector in analytical procedures, capable of identifying unknown compounds and providing structural insights.

Capillary Electrochromatography for Interaction Characterization

Capillary Electrochromatography (CEC) has been employed to investigate the interactions between this compound and living bacterial cells, specifically Staphylococcus aureus (LSACs), used as a pseudo-stationary phase. This approach allows for the characterization of the binding process between the peptide and bacterial membranes. Studies using CEC have determined the binding constants of this compound to LSACs at different temperatures, providing thermodynamic parameters such as enthalpy and entropy changes. These parameters have indicated that hydrophobic effects play a significant role in the binding interaction. Complementary techniques, such as fluorescence spectroscopy, have also been used to study the conformational changes of this compound upon binding to bacteria, with results supporting the findings obtained by CEC.

The binding constants of this compound to living Staphylococcus aureus cells determined by CEC at different temperatures are presented in the table below:

Temperature (K)Binding Constant (M⁻¹)
2983.85 × 10¹²
3035.04 × 10¹²
3096.73 × 10¹²

Data derived from search results.

Synthetic Chemistry and Peptide Engineering

Beyond isolation from natural sources, synthetic chemistry and peptide engineering techniques are essential for producing this compound for research and for developing modified versions with potentially improved properties.

Solid-Phase Peptide Synthesis and Analog Generation

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. This technique involves the stepwise assembly of amino acids onto a solid support, such as a resin, allowing for efficient coupling and simplified purification of the growing peptide chain. SPPS enables the controlled and scalable production of peptides like this compound. Furthermore, SPPS facilitates the generation of peptide analogs by allowing for the incorporation of modified or non-canonical amino acids and alterations to the peptide sequence. While a specific study on the SPPS of this compound was not detailed in the search results, the general applicability of SPPS to peptide synthesis and analog generation is well-established. Research has explored modifying the amino terminus of peptides, including this compound (referred to as JC-Pep-7), during synthesis to alter properties like net charge.

Rational Design and Structural Modification Strategies for Peptide Optimization

Rational design approaches are employed to engineer peptides with enhanced or specific biological activities. This involves utilizing structural and functional information to guide modifications to the peptide sequence or structure. For antimicrobial peptides, rational design strategies often focus on modifying properties such as charge, hydrophobicity, and amphiphilicity, which are crucial for their interaction with bacterial membranes. Structural modification strategies can include terminal modifications, amino acid substitutions, or the incorporation of non-natural components. While a specific modified this compound analog with improved activity was not highlighted in the provided search results, the concept of rational design and structural modification has been applied to peptides, including exploring modifications to the amino terminus of this compound to alter its net charge as part of an effort to generate cationic peptides with antimicrobial potential.

Preclinical In Vitro and In Vivo Model Systems for Mechanistic Elucidation (excluding human trial data, dosage, safety/adverse effects)

Preclinical studies using in vitro and in vivo model systems are fundamental to understanding the biological activity and mechanisms of action of this compound.

In vitro studies, conducted outside of a living organism using components such as cell cultures, are valuable for initial assessments of a compound's effects and for exploring its mechanism in a controlled environment. Antimicrobial assays demonstrating this compound's activity against a range of bacteria, including Salmonella typhimurium, Shigella dysenteriae, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Streptococcus pneumoniae, with reported minimal inhibitory concentration (MIC) values, are examples of in vitro studies. nih.govnih.gov

The antimicrobial mechanisms of this compound have been investigated using techniques such as Fourier transform infrared (FTIR) spectroscopy and Transmission Electron Microscopy (TEM). nih.govnih.gov These studies have indicated that this compound primarily kills microbes by disrupting and breaking down their cell walls and membranes, leading to cell lysis. nih.govnih.gov The interaction studies with living bacteria using CEC, as discussed earlier, also fall under in vitro methods that provide insights into the initial steps of the mechanism of action.

Preclinical in vivo studies, typically conducted in animal models, are used to further evaluate the efficacy and biological effects of a compound within a complex living system before potential human trials. While the provided search results confirm the use of preclinical in vitro and in vivo models in general drug development and for other antimicrobial peptides, specific detailed in vivo studies solely focused on this compound and its mechanistic elucidation in animal models were not prominently detailed within the scope of the search results, beyond the in vitro studies on bacterial interaction and membrane disruption. Preclinical studies aim to assess efficacy and probable mechanisms of action.

Minimal Inhibitory Concentration (MIC) values of this compound against various microorganisms determined in in vitro assays are shown below:

MicroorganismATCC StrainMIC (μg/mL)
Salmonella typhimurium5001348
Shigella dysenteriae5130248
Pseudomonas aeruginosa2755364
Staphylococcus aureus2592340
Bacillus subtilis2363124
Streptococcus pneumoniae4961964

Data derived from search results. nih.govnih.gov

Microbiological Assays for Potency Determination: Minimal Inhibitory Concentration (MIC) Studies

Minimal Inhibitory Concentration (MIC) studies are a standard microbiological assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For this compound, MIC studies have been conducted against a panel of bacteria, including both Gram-positive and Gram-negative strains acs.orgresearchgate.netnih.govnovoprolabs.com.

Studies have shown that this compound exhibits activity against various tested microorganisms. The reported MIC values for this compound range from 24 to 64 μg/mL against strains such as Salmonella typhimurium ATCC 50013, Shigella dysenteriae ATCC 51302, Pseudomonas aeruginosa ATCC 27553, Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 23631, and Streptococcus pneumoniae ATCC 49619 acs.orgresearchgate.netnih.govnovoprolabs.com. Notably, some research suggests this compound may be more sensitive against Gram-positive bacteria compared to Gram-negative bacteria spgykj.com.

The following table summarizes some reported MIC values for this compound:

MicroorganismStrainMIC (μg/mL)Source
Salmonella typhimuriumATCC 5001348 cpu-bioinfor.orgcpu-bioinfor.org
Shigella dysenteriaeATCC 5130248 cpu-bioinfor.orgcpu-bioinfor.org
Pseudomonas aeruginosaATCC 2755364 cpu-bioinfor.orgcpu-bioinfor.org
Staphylococcus aureusATCC 2592340 cpu-bioinfor.orgcpu-bioinfor.org
Bacillus subtilisATCC 2363124 cpu-bioinfor.orgcpu-bioinfor.org
Streptococcus pneumoniaeATCC 4961924-64 acs.orgresearchgate.netnih.govnovoprolabs.com
Listeria monocytogenes10 cpu-bioinfor.org
Listeria innocua10 cpu-bioinfor.org
Listeria ivanovii10 cpu-bioinfor.org
Botrytis cinerea20 μM cpu-bioinfor.org
Fusarium oxysporum20 μM cpu-bioinfor.org
Aspergillus niger41 μM cpu-bioinfor.org
Candida albicans01U13 μM cpu-bioinfor.org
Candida albicans38U7 μM cpu-bioinfor.org
Candida parapsilosis105 μM cpu-bioinfor.org
Cryptococcus neoformansstrain L26209 μM cpu-bioinfor.org
Cryptococcus neoformansstrain L30209 μM cpu-bioinfor.org
Trichophyton rubrum3 μM cpu-bioinfor.org

These studies demonstrate this compound's broad-spectrum antimicrobial activity against both bacteria and fungi cpu-bioinfor.orgrsc.org.

Cell-Based Assays for Specific Target Interaction

Cell-based assays are utilized to investigate the specific interactions of this compound with microbial cells and to understand its mechanism of action precisionformedicine.combmglabtech.comthermofisher.compromega.com. Techniques such as Fourier transform infrared (FTIR) spectroscopy and transmission electron microscopy (TEM) have been employed to study the effects of this compound on microbial cell structure acs.orgresearchgate.netnih.gov. These methods have shown that this compound primarily kills microbes by disrupting their cell walls and membranes, leading to cell lysis acs.orgresearchgate.netnih.gov. Cell membrane affinity chromatography is another method that has been used effectively in screening and identifying antimicrobial peptides like this compound, highlighting its affinity for cell membranes acs.orgresearchgate.netnih.govresearchgate.netpsu.edu.

Computational and Bioinformatic Methodologies

Computational and bioinformatic approaches play a crucial role in the study of this compound, enabling researchers to predict its properties, simulate its interactions, and design modified versions researchgate.netucb.br.

Molecular Dynamics Simulations and Docking for Ligand-Target Interactions

Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used to investigate the interactions between molecules, such as peptides and their potential targets ucsf.edunih.govmdpi.commdpi.com. These methods can provide atomic-level insights into how this compound might interact with bacterial membranes or other cellular components, helping to elucidate its mechanism of action acs.orgresearchgate.netnih.gov. While specific MD or docking studies solely focused on this compound's interaction with bacterial membranes were not detailed in the provided results, one study mentioned docking this compound with Staphylococcus aureus toxins, alongside other plant-derived peptides, to explore potential alternative drug candidates researchgate.netnih.gov.

In Silico Prediction and Design of Antimicrobial Peptides

In silico methods are widely used for the prediction and design of novel antimicrobial peptides researchgate.netbiorxiv.orgbiorxiv.orgasm.orgnih.gov. These approaches often involve analyzing peptide sequences and structures to predict their antimicrobial activity and other properties biorxiv.orgbiorxiv.orgasm.org. Databases of known antimicrobial peptides, such as DRAMP, are valuable resources for in silico screening and analysis biorxiv.orgbiorxiv.org. While the provided information identifies this compound as being listed in the DRAMP database cpu-bioinfor.orgbiorxiv.orgbiorxiv.orgkarishmakaushiklab.comkarishmakaushiklab.com, specific details on the in silico design or prediction of this compound itself were not extensively covered. However, the use of computational mining of AMP databases and virtual screening methods are recognized approaches in the discovery of natural antimicrobial peptides researchgate.net.

Machine Learning Applications in Understanding Molecular Recognition

Machine learning (ML) techniques are increasingly applied in the study of molecular recognition, including the interactions of antimicrobial peptides researchgate.netucb.br. ML models can be trained on large datasets of peptide sequences and their activities to predict the properties of new peptides or to identify key features that contribute to their function researchgate.netnih.govvdoc.pub. The application of machine learning in the context of this compound research was mentioned in one instance alongside molecular dynamics simulations and docking ucb.br. Machine learning models, particularly deep learning, are considered powerful tools for the rapid discovery of AMPs from natural products and can facilitate feature learning and hierarchical feature extraction spgykj.com.

Comparative Analysis and Structure Activity Relationship Studies of Jcpep7

Phylogenetic and Functional Comparison with Other Natural Antimicrobial Peptides (e.g., from Jatropha, other plants, amphibians)

JCpep7 originates from Jatropha curcas, a plant known to produce a variety of secondary metabolites with pharmacological activities, including antimicrobial compounds researchgate.net. While many plant AMPs are characterized by cysteine motifs and tertiary structures, this compound is a small, linear peptide researchgate.net.

Comparing this compound to other AMPs reveals both similarities and differences in structure and function. AMPs generally share common features such as being short, cationic, and amphipathic, which are crucial for their interaction with negatively charged bacterial membranes nih.govmdpi.comfrontiersin.org. This compound fits this description with its cationic nature (sequence KVFLGLK) nih.gov.

However, AMPs from different sources and families exhibit diverse structures and mechanisms of action. For instance, defensins, found in plants, vertebrates, and invertebrates, are typically small, cationic, and amphipathic peptides that permeabilize membrane bilayers nih.gov. While this compound also targets bacterial membranes, its specific mechanism of action involves breaking cell walls and membranes followed by lysis nih.govacs.org. Other plant AMPs, such as cyclotides, have a cysteine knot motif important for stability, with their bactericidal activity linked to cationicity psu.edu.

Functional comparisons often involve evaluating antimicrobial activity against a range of microorganisms. Studies comparing various AMPs, including plant defensin-like peptides and ultrashort peptides, have shown varying degrees of effectiveness against food-spoiling bacteria nih.govresearchgate.net. This compound has demonstrated activity against several important bacterial pathogens nih.govacs.org.

While phylogenetic analysis of AMPs can reveal evolutionary relationships and conserved features researchgate.net, specific detailed phylogenetic studies directly comparing this compound to a wide range of AMPs from diverse organisms like amphibians were not extensively found in the provided search results. However, the isolation of this compound from Jatropha curcas highlights plants as a valuable source of novel AMPs nih.govacs.orgnih.gov.

Investigation of Sequence-Activity Relationships through Peptide Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how the amino acid sequence and structure of a peptide influence its biological activity rsc.orgnih.govrsc.org. Modifying the sequence of AMPs is a powerful tool to enhance their characteristics, such as increasing biological activity, improving stability, and reducing toxicity frontiersin.org.

Impact of Amino Acid Substitutions on Antimicrobial Potency

Amino acid substitutions can significantly alter the properties and activity of peptides nih.govbiorxiv.orgwikipedia.orgmdpi.com. For AMPs, changes in amino acid composition can affect factors like net charge, hydrophobicity, and the ability to form amphipathic structures, all of which are critical for interaction with bacterial membranes mdpi.com.

Studies on various AMPs have shown that substituting amino acids can lead to changes in antimicrobial potency and spectrum. For example, replacing residues to increase the net positive charge can enhance activity against Gram-negative bacteria frontiersin.org. Hydrophobic residues, such as leucine (B10760876), play an important role in the interaction with bacterial membranes, and increasing hydrophobicity can sometimes lead to greater antimicrobial activity, although it can also increase hemolytic activity frontiersin.org.

While specific detailed studies on the impact of individual amino acid substitutions within the this compound sequence (KVFLGLK) were not explicitly detailed in the provided search results, the general principles of amino acid substitution effects observed in other AMPs can be applied. Substituting lysine (B10760008) (K) or arginine (R) residues, which contribute to the positive charge, or modifying hydrophobic residues like valine (V), phenylalanine (F), and leucine (L) would likely influence this compound's interaction with bacterial membranes and thus its antimicrobial potency frontiersin.orgnih.gov.

Role of N-Terminal Acetylation in Peptide Functionality

N-terminal acetylation is a common protein modification in eukaryotes, involving the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid plos.orgcreative-proteomics.comwikipedia.org. This modification neutralizes the positive charge at the N-terminus, altering the protein's surface charge distribution and influencing its folding, interactions, and subcellular localization creative-proteomics.comwikipedia.org.

Rational Design of Peptidomimetics Based on this compound Scaffold

Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides while often possessing improved characteristics such as enhanced stability and bioavailability mdpi.com. Rational design approaches are used to create peptidomimetics based on the scaffold of natural peptides, aiming to retain or improve their desired biological activities nih.govdiva-portal.orgchemrxiv.orgnih.gov.

The rational design of peptidomimetics based on this compound would involve using its amino acid sequence (KVFLGLK) and structural features as a template. This process typically involves identifying the key residues and structural elements responsible for this compound's antimicrobial activity and then designing non-peptide molecules or modified peptides that retain these critical features diva-portal.orgchemrxiv.org.

Strategies in peptidomimetic design include incorporating non-natural amino acids, altering the peptide backbone, or cyclizing the peptide to enhance stability and modify activity frontiersin.orgresearchgate.netnih.gov. For this compound, a small linear heptapeptide, rational design could focus on creating molecules that mimic its cationic and amphipathic nature, which are important for membrane interaction nih.govmdpi.com.

While the provided search results discuss the rational design of peptidomimetics in general and based on other peptide scaffolds mdpi.comnih.govdiva-portal.orgchemrxiv.orgnih.gov, specific examples or detailed studies on the rational design of peptidomimetics specifically based on the this compound scaffold were not found. However, the concept of using AMPs like this compound as a basis for designing novel antimicrobial agents with improved properties is a relevant area of research nih.govfrontiersin.orgresearchgate.net.

Q & A

Q. What are the validated protocols for synthesizing JCpep7 with high purity, and how can researchers optimize yield?

  • Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include:
  • Purification : Use reversed-phase HPLC with a C18 column, gradient elution (0.1% TFA in water/acetonitrile), and monitor purity via UV-Vis at 220 nm .
  • Yield Optimization : Adjust coupling times (e.g., 1–2 hours for Fmoc-amino acids), monitor deprotection efficiency with Kaiser tests, and optimize cleavage conditions (e.g., TFA:thioanisole:water = 95:3:2) .
    Validation: Confirm purity (>95%) via MALDI-TOF mass spectrometry and amino acid analysis .

Q. Which analytical techniques are critical for confirming this compound’s structural and functional integrity?

  • Methodological Answer :
  • Primary Structure : Use tandem mass spectrometry (MS/MS) for sequence verification and NMR (1H, 13C) to resolve stereochemistry .
  • Secondary Structure : Employ circular dichroism (CD) in phosphate buffer (pH 7.4) to assess α-helix/β-sheet content .
  • Functional Integrity : Validate receptor-binding activity via surface plasmon resonance (SPR) with immobilized targets (e.g., IC50 calculations) .

Q. How should researchers design initial bioactivity assays for this compound’s therapeutic potential?

  • Methodological Answer :
  • In Vitro Screening : Use cell viability assays (MTT/XTT) on relevant cell lines (e.g., cancer lines for apoptosis studies) with dose-response curves (1 nM–100 μM) .
  • Control Groups : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle-only controls to isolate this compound-specific effects .
  • Data Reproducibility : Replicate experiments ≥3 times, report SEM/confidence intervals, and pre-register protocols to minimize bias .

Advanced Research Questions

Q. What systematic approaches resolve contradictions in this compound’s pharmacological data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from peer-reviewed studies (PubMed/Scopus) using PRISMA guidelines, focusing on variables like dosage, cell lines, and assay conditions .
  • Replication Studies : Independently validate conflicting results under standardized conditions (e.g., ATCC cell lines, matched incubation times) .
  • Hypothesis Testing : Use Bayesian statistics to weigh evidence for/against mechanisms (e.g., off-target effects vs. batch variability) .

Q. How can researchers optimize this compound’s stability under physiological conditions for in vivo applications?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate this compound in simulated gastric fluid (pH 2.0) and plasma (37°C), sampling at 0/6/24/48 hours. Analyze degradation via HPLC .
  • Stabilization Strategies : Test PEGylation, liposomal encapsulation, or D-amino acid substitutions. Measure half-life improvements using non-compartmental pharmacokinetic models .
  • In Vivo Validation : Use murine models with radiolabeled this compound (e.g., 14C) to track biodistribution and metabolic clearance .

Q. What integrated methodologies elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Omics Integration : Combine transcriptomics (RNA-seq of treated cells) and proteomics (LC-MS/MS) to identify pathway perturbations. Use STRING-DB for network analysis .
  • Structural Biology : Co-crystallize this compound with target receptors (e.g., X-ray diffraction at 2.0 Å resolution) or perform cryo-EM for dynamic binding studies .
  • Computational Modeling : Apply molecular dynamics simulations (AMBER/CHARMM) to predict binding affinities and mutational hotspots .

Data Presentation & Validation Guidelines

  • Tables : Include raw data (e.g., IC50 values across cell lines) with statistical tests (ANOVA, t-test) .
  • Reproducibility : Share protocols via repositories like Protocols.io ; deposit spectra/sequences in UniProt or ChEMBL .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.